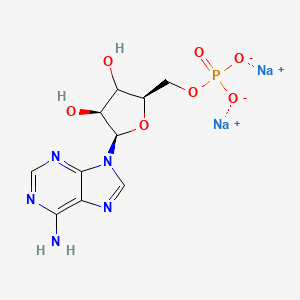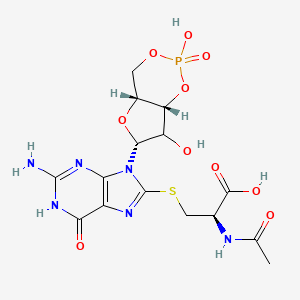
Trpc3/6-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trpc3/6-IN-2 is a potent inhibitor of the transient receptor potential canonical (TRPC) channels, specifically TRPC3 and TRPC6. These channels are non-selective cation channels that play crucial roles in various physiological processes, including calcium signaling, which is vital for numerous cellular functions .
Vorbereitungsmethoden
The synthesis of Trpc3/6-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .
Analyse Chemischer Reaktionen
Trpc3/6-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diacylglycerol, which activates the TRPC channels, and specific inhibitors that block these channels. The major products formed from these reactions are typically the inhibited forms of the TRPC channels, which prevent calcium influx and subsequent cellular responses .
Wissenschaftliche Forschungsanwendungen
Trpc3/6-IN-2 has numerous scientific research applications. In chemistry, it is used to study the mechanisms of ion channel inhibition and the effects of calcium signaling on cellular functions. In biology, it helps in understanding the role of TRPC channels in various physiological processes. In medicine, this compound is being explored for its potential therapeutic applications in treating diseases related to abnormal calcium signaling, such as cardiovascular diseases and neurodegenerative disorders. In industry, it is used in the development of new drugs targeting TRPC channels .
Wirkmechanismus
Trpc3/6-IN-2 exerts its effects by binding to the TRPC3 and TRPC6 channels, inhibiting their activity. This inhibition prevents the influx of calcium ions into the cells, which is crucial for various cellular processes. The molecular targets of this compound are the TRPC3 and TRPC6 channels, and the pathways involved include the diacylglycerol-activated signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Trpc3/6-IN-2 is unique in its high specificity and potency in inhibiting TRPC3 and TRPC6 channels. Similar compounds include GSK2332255B and GSK2833503A, which also inhibit TRPC3 and TRPC6 but with different potencies and selectivities. Another similar compound is SAR7334, which inhibits TRPC6, TRPC3, and TRPC7 channels .
Eigenschaften
Molekularformel |
C18H23F2N5 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(3R,5R)-5-fluoro-1-[(1R,2R,4S)-4-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)cyclopentyl]piperidin-3-amine |
InChI |
InChI=1S/C18H23F2N5/c19-14-3-1-12(2-4-14)13-5-17(18(6-13)25-11-22-10-23-25)24-8-15(20)7-16(21)9-24/h1-4,10-11,13,15-18H,5-9,21H2/t13-,15+,16+,17+,18+/m0/s1 |
InChI-Schlüssel |
ATVWXELBUSAQIM-CZIOMAOESA-N |
Isomerische SMILES |
C1[C@@H](C[C@H]([C@@H]1N2C[C@@H](C[C@H](C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1C(CC(C1N2CC(CC(C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



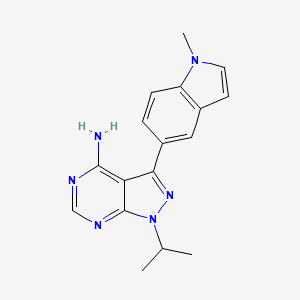
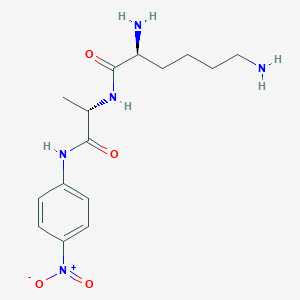
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
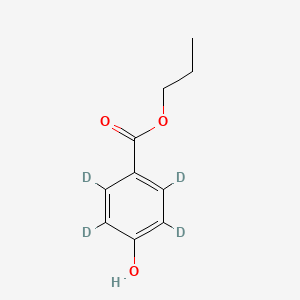
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)

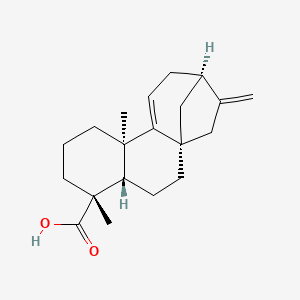
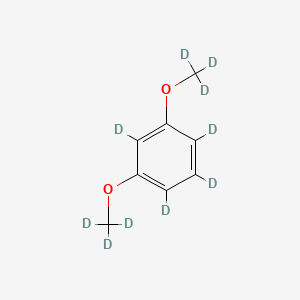

![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
